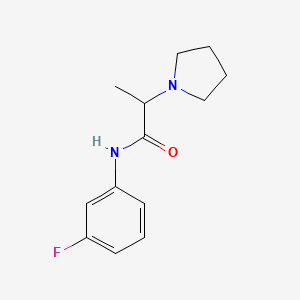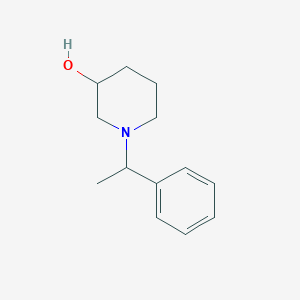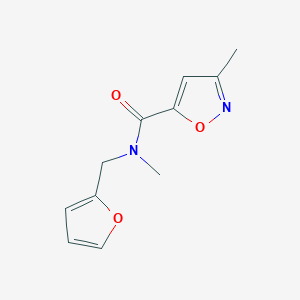
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MMMP, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural alkaloid mitragynine, which is found in the leaves of the Mitragyna speciosa tree. MMMP has been studied for its potential therapeutic effects, particularly in the areas of pain relief and addiction treatment.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not yet fully understood, but it is believed to act on the mu-opioid receptors in the brain and spinal cord. This results in the activation of the body's natural pain relief system, leading to a reduction in pain perception. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide also appears to have an effect on the serotonin and norepinephrine systems, which may contribute to its antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including pain relief, sedation, and mood enhancement. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively low toxicity compared to other opioids. It also has a longer half-life than many other opioids, which may make it more suitable for certain types of experiments. However, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is still a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
Orientations Futures
There are many potential future directions for research on N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. Some possible areas of study include its effects on different types of pain, its potential as an addiction treatment, and its effects on the immune system. More research is also needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide and its potential side effects. Overall, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a promising compound with many potential applications in the field of pharmacology.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of mitragynine with 4-methoxybenzaldehyde and methylpyrrole-2-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been studied extensively in the field of pharmacology, particularly for its potential as a pain reliever and addiction treatment. It has been shown to have similar effects to opioids, but with a lower risk of dependence and addiction. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential as an antidepressant and anti-anxiety agent, as well as for its effects on the immune system.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-3-5-15(19)16-6-4-12-20(16)17(21)18-13-7-9-14(22-2)10-8-13/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXQJFBDNVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)



![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)
